3-Methyl-2,4,6-triphenylpyridine
Overview
Description
3-Methyl-2,4,6-triphenylpyridine (often abbreviated as 3-Me-TPP) is a heterocyclic compound belonging to the family of trisubstituted pyridines . It is widely used in industry, particularly in pharmaceuticals. Due to its π-stacking ability, it finds applications as anti-HIV and anticancer drugs, pesticides, and organic materials in agriculture. Additionally, 3-Me-TPP derivatives exhibit antibacterial and antifungal activities .
Synthesis Analysis
- A highly efficient one-step synthesis of triarylpyridine can be achieved by cyclocondensation between acetophenone derivatives , aryl aldehydes , and ammonium acetate using Al/Ag3PO4 as a new and green bimetallic catalyst. This method offers excellent yields, shorter reaction times, and remarkable catalyst reusability .
Molecular Structure Analysis
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Derivatives : The synthesis of 3-alkyl-2,4,6-triphenylpyridines has been achieved from 1-methyl-3-alkyl-2,6-diphenyl-4-piperidones. This process also forms a mixture of 1,3-diphenyl-4-azafluorene and 1,3-diphenyl-2-azafluorene in the dehydrocyclization of 3-methyl-2,4,6-triphenylpyridine (Prostakov et al., 1975).
Reactions with Active Methylenes : The compound reacts with active methylenes like methyl cyanoacetate or benzoylacetonitrile to produce 3-cyano-2,4,6-triphenylpyridine. Other reactions include forming 1-mercapto-1,3-diphenyl-4,4-dicyanobutadiene and 2-hydroxy-3-cyano-4,6-diphenyl-pyridine with malononitrile and cyanoacetamide, respectively (Shibuya, 1979).
Nucleophilic Displacements : The compound is utilized in synthetic methods involving nucleophilic displacements of primary amino-groups via 2,4,6-triphenylpyridinium salts. This method shows significance in converting secondary into tertiary amines by alkylation (Katritzky et al., 1979).
Structural and Physical Properties
Crystal and Molecular Structure : The crystal and molecular structures of 2,4,6-triphenylpyridine have been determined by X-ray analysis and compared with quantum-chemical calculations. This helps in understanding the compound's preferred conformation and its implications in various applications (Ondracek et al., 1994).
Photochemical Reactions : The photochemical color change of 2,2,4,6-tetraphenyl-1,4-dihydropyridine in deaerated solutions, which results in irreversible changes and formation of various phenylpyridine derivatives, is an area of study. This indicates the compound's utility in photochemical applications (Shibuya et al., 1988).
Applications in Material Science
Fluorescent Materials : Novel 2,4,6-triphenylpyridine derivatives containing 1,8-naphthalimide groups have been prepared and investigated for their photoluminescence properties, showing potential applications in the development of fluorescent materials (Liu et al., 2016).
Aromatic Polyimides : A new triphenylpyridine-containing aromatic diamine monomer has been synthesized, leading to the development of polyimides with excellent solubility, thermal stability, and mechanical properties. This demonstrates the compound's importance in creating advanced polymeric materials (Gu et al., 2015).
properties
IUPAC Name |
3-methyl-2,4,6-triphenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-18-22(19-11-5-2-6-12-19)17-23(20-13-7-3-8-14-20)25-24(18)21-15-9-4-10-16-21/h2-17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTPGHRMJWSMDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348009 | |
Record name | 3-Methyl-2,4,6-triphenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3558-62-1 | |
Record name | 3-Methyl-2,4,6-triphenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3558-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2,4,6-triphenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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